Mathemycin A

CAS No.:

Cat. No.: VC1929698

Molecular Formula: C71H132N2O24

Molecular Weight: 1397.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C71H132N2O24 |

|---|---|

| Molecular Weight | 1397.8 g/mol |

| IUPAC Name | 38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-19-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetraconta-9,13,17-trien-2-one |

| Standard InChI | InChI=1S/C71H132N2O24/c1-35(19-15-13-14-18-24-72)25-41(7)69-45(11)56(94-70-66(90)60(73)64(88)46(12)93-70)33-49(77)32-54(82)43(9)52(80)29-47(75)28-51(79)42(8)53(81)30-48(76)31-55(83)44(10)63(87)57(95-71-68(92)67(91)65(89)58(34-74)96-71)27-40(6)62(86)39(5)26-38(4)61(85)37(3)20-16-17-21-50(78)36(2)22-23-59(84)97-69/h16,20,26-27,35-37,39,41-58,60-71,74-83,85-92H,13-15,17-19,21-25,28-34,72-73H2,1-12H3/t35?,36?,37?,39?,41?,42?,43?,44?,45?,46-,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58-,60+,61?,62?,63?,64-,65-,66-,67+,68+,69?,70+,71-/m1/s1 |

| Standard InChI Key | GBOWXIISIICSRF-BTWBDTHJSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)C)C)O)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O |

| Canonical SMILES | CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC3C(C(C(C(O3)C)O)N)O)C)C(C)CC(C)CCCCCCN |

Introduction

Chemical Structure and Properties

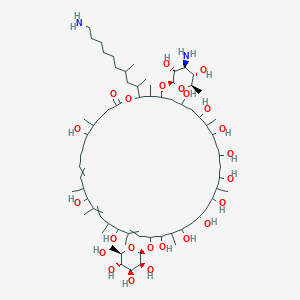

Mathemycin A is characterized by its complex macrolactone structure with the molecular formula C71H132N2O24 and a molecular weight of 1397.8 g/mol . It belongs to both the aminoglycoside and macrolactone families of compounds, combining structural features typical of both classes . The compound features a large lactone ring with multiple hydroxyl groups, methyl substituents, and two amino groups that contribute to its biological activity.

Physico-Chemical Properties

The compound demonstrates a balance of hydrophilic and lipophilic properties that likely contribute to its biological activities. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C71H132N2O24 |

| Molecular Weight | 1397.8 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 20 |

| Hydrogen Bond Acceptor Count | 26 |

| Rotatable Bond Count | 14 |

| Exact Mass | 1396.91700308 Da |

The relatively modest XLogP3-AA value of 1.6 suggests a compound with moderate lipophilicity, while the high number of hydrogen bond donors and acceptors indicates significant potential for intermolecular interactions . These properties likely play a crucial role in the compound's biological activities by facilitating membrane penetration and target binding.

Structural Elucidation

The structure of Mathemycin A was elucidated through a combination of high-resolution mass spectrometry and comprehensive 2D NMR studies . The IUPAC name reflects its complex structure: 38-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-40-(10-amino-4-methyldecan-2-yl)-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-19-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclotetraconta-9,13,17-trien-2-one . This extensive nomenclature reflects the compound's structural complexity, with multiple stereogenic centers and functional groups contributing to its specific three-dimensional architecture.

Source and Isolation

Producing Organism

Mathemycin A is produced by Actinomycete sp. HIL Y-8620959, a soil-dwelling filamentous bacterium . Actinomycetes are known for their remarkable capacity to produce bioactive secondary metabolites, including numerous antibiotics and antifungal agents. The specific strain responsible for Mathemycin A production was identified and characterized in 1998, with its fermentation and isolation procedures subsequently established .

Fermentation and Isolation Procedure

The production of Mathemycin A involves a carefully optimized fermentation process using the Actinomycete sp. HIL Y-8620959 strain . Research has documented detailed methodologies for cultivation conditions, including media composition, temperature, pH, and agitation parameters that maximize production yields . Following fermentation, the compound is isolated through a multi-step purification process that typically involves solvent extraction, column chromatography, and preparative HPLC techniques to obtain pure Mathemycin A .

The optimization of fermentation conditions represents a critical aspect of Mathemycin A production, with factors such as carbon and nitrogen sources significantly influencing yield. Though specific to Mathemycin A data is limited, related research on similar compounds suggests that carbon sources like mannitol and nitrogen sources like malt extract may promote optimal production, with cultivation periods of approximately 96 hours at neutral pH yielding the best results .

Biological Activities

Mechanism of Action

Structure-Activity Relationships

The relationship between Mathemycin A's complex structure and its biological activity represents an area of ongoing investigation. The presence of multiple hydroxyl groups contributes to its water solubility and ability to form hydrogen bonds with target molecules, while the large macrolactone ring likely facilitates interaction with cellular membranes .

Comparisons with the related compound Mathemycin B provide insights into structure-activity relationships within this class of molecules. Both compounds share the core macrolactone structure but differ in specific substituents and stereochemical features . These structural differences likely influence their respective biological activities, highlighting the potential for developing optimized derivatives with enhanced properties.

Research History and Development

Mathemycin A was first isolated and characterized in 1998, as reported in the Journal of Antibiotics . The discovery emerged from systematic screening programs aimed at identifying novel bioactive compounds from actinomycete strains. Following its initial characterization, researchers documented its physico-chemical properties and biological activities, establishing its potential as an antifungal agent .

Subsequent research has expanded understanding of Mathemycin A's structure and properties, with comprehensive analyses recorded in databases such as PubChem . The compound represents part of the broader class of macrolides from rare actinomycetes, which have demonstrated diverse biological activities and therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume